Y18501

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

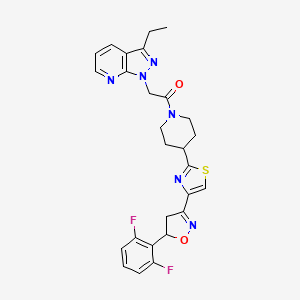

C27H26F2N6O2S |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone |

InChI |

InChI=1S/C27H26F2N6O2S/c1-2-20-17-5-4-10-30-26(17)35(32-20)14-24(36)34-11-8-16(9-12-34)27-31-22(15-38-27)21-13-23(37-33-21)25-18(28)6-3-7-19(25)29/h3-7,10,15-16,23H,2,8-9,11-14H2,1H3 |

InChI Key |

DEORNHTZTRLSCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C2=C1C=CC=N2)CC(=O)N3CCC(CC3)C4=NC(=CS4)C5=NOC(C5)C6=C(C=CC=C6F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Y18501: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y18501 is a novel fungicide demonstrating potent activity against oomycetes, particularly Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. Its mechanism of action is centered on the inhibition of oxysterol-binding protein (OSBP), a critical component in lipid homeostasis and signaling within the pathogen. This guide provides a detailed examination of the molecular basis of this compound's activity, supported by quantitative efficacy data, experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting Oxysterol-Binding Protein

This compound functions as a highly specific oxysterol-binding protein inhibitor (OSBPI)[1][2][3]. Its primary molecular target within Pseudoperonospora cubensis has been identified as PscORP1, an oxysterol-binding protein related protein 1[2]. OSBPs are a conserved family of lipid transfer proteins that play a crucial role in the intracellular transport of sterols and other lipids, as well as in signal transduction pathways related to lipid metabolism[4]. By binding to and inhibiting the function of PscORP1, this compound disrupts essential cellular processes in the pathogen, leading to a cessation of growth and eventual cell death. This inhibitory action is effective against multiple stages of the pathogen's life cycle, including sporangiophore and sporangial production, mycelium extension, and the elongation of the germ tube[3][5].

Signaling Pathway Disruption

The inhibition of PscORP1 by this compound is hypothesized to disrupt sterol transport and homeostasis within the oomycete. Oomycetes, like P. cubensis, are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their host[6][7]. Sterols are essential for membrane integrity and function. By blocking the protein responsible for sterol transport, this compound effectively starves the pathogen of a critical cellular component.

Quantitative Efficacy Data

This compound has demonstrated significant inhibitory activity against a range of oomycetes. The following tables summarize the key quantitative data from various studies.

| Organism | EC50 (µg/mL) | Reference |

| Phytophthora spp. | 0.0005 - 0.0046 | [1][3] |

| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1][3] |

| P. cubensis (field isolates) | 0.001 - 11.785 | [2] |

| Application Rate (g a.i./ha) | Greenhouse Control Efficacy (%) | Field Control Efficacy (%) | Reference |

| 25 | > 60 | 72.3 - 78.9 | [1] |

| 50 | > 60 | 80.8 - 82.2 | [1] |

Resistance Profile

The emergence of resistance is a critical consideration for any antimicrobial agent. Studies have identified a potential for resistance to this compound in P. cubensis populations[2].

-

Resistance Mechanism: Point mutations in the PscORP1 gene have been shown to confer resistance to this compound. The identified amino acid substitutions are G705V, L798W, and I812F[2].

-

Cross-Resistance: A positive cross-resistance has been observed between this compound and oxathiapiprolin, another OSBP inhibitor, indicating a shared binding site or mechanism of resistance[2].

-

Synergism: The efficacy of this compound can be enhanced, and the risk of resistance potentially mitigated, through combination with other fungicides. Synergistic effects have been noted with chlorothalonil and mancozeb[1][2].

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action.

Determination of EC50 Values

The half-maximal effective concentration (EC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The mysterious route of sterols in oomycetes | PLOS Pathogens [journals.plos.org]

Y18501 as an Oxysterol-Binding Protein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y18501 is a potent inhibitor of Oxysterol-Binding Protein (OSBP), a lipid transfer protein pivotal in intracellular lipid metabolism and signaling. Structurally similar to the fungicide oxathiapiprolin, this compound has demonstrated significant inhibitory activity against various fungal pathogens.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic and research potential of this compound and other OSBP inhibitors.

Core Concepts: Oxysterol-Binding Protein (OSBP)

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of lipid transfer proteins that play a crucial role in the transport and regulation of sterols and phospholipids within eukaryotic cells.[4][5] OSBPs are key players at membrane contact sites (MCS), particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, where they facilitate the exchange of lipids.[5][6] The canonical function of OSBP involves the transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI4P).[6] This process is vital for maintaining the lipid composition of cellular membranes, which in turn affects a multitude of cellular processes including signal transduction, vesicular trafficking, and lipid metabolism.[4][5]

This compound: An OSBP Inhibitor

This compound is a novel oxysterol-binding protein inhibitor (OSBPI) with a chemical structure analogous to oxathiapiprolin.[1][2] Its primary application to date has been in agriculture as a potent fungicide against various oomycetes.[1][2][3]

Quantitative Data: Fungicidal Activity of this compound

The following table summarizes the reported efficacy of this compound against various plant-pathogenic oomycetes. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of this compound required to inhibit 50% of the pathogen's growth or activity.

| Pathogen Species | EC50 (µg/mL) | Reference |

| Phytophthora spp. | 0.0005 - 0.0046 | [1][2] |

| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1][2] |

| Pseudoperonospora cubensis (field isolates) | 0.001 - 11.785 | [3][7][8][9] |

Mechanism of Action

The inhibitory action of this compound is attributed to its binding to OSBP, thereby disrupting its lipid transfer functions. While direct studies on this compound in mammalian systems are limited, its mechanism can be inferred from the extensive research on OSBP and other inhibitors like oxathiapiprolin and OSW-1.

OSBP is localized at the ER-Golgi membrane contact sites through the interaction of its FFAT motif with the ER-resident VAP proteins and its PH domain with PI4P on the Golgi membrane.[10][11] OSBP then facilitates the counter-transport of cholesterol from the ER to the Golgi and PI4P from the Golgi to the ER. This lipid exchange is crucial for maintaining the sterol gradient and the integrity of the Golgi complex.

By binding to OSBP, this compound is presumed to lock the protein in a conformation that prevents it from executing its lipid transfer cycle. This inhibition leads to the accumulation of cholesterol in the ER and a depletion of essential lipids in the Golgi, ultimately disrupting cellular homeostasis and leading to cell death in susceptible organisms.

Experimental Protocols

The following section details key experimental protocols for studying the activity and mechanism of OSBP inhibitors like this compound.

In Vitro OSBP Binding Assay

This assay determines the direct binding affinity of an inhibitor to purified OSBP.

Methodology:

-

Protein Purification: Express and purify recombinant human OSBP protein.

-

Ligand Preparation: Prepare a stock solution of the fluorescently labeled OSBP ligand (e.g., a fluorescent analog of 25-hydroxycholesterol) and a range of concentrations of the test inhibitor (this compound).

-

Binding Reaction: In a microplate, incubate a fixed concentration of purified OSBP with the fluorescent ligand in the presence of varying concentrations of the inhibitor.

-

Detection: Measure the fluorescence polarization or anisotropy. Binding of the fluorescent ligand to OSBP results in a high polarization signal. Displacement by the inhibitor leads to a decrease in this signal.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of an inhibitor within intact cells.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) and treat them with the inhibitor (this compound) or a vehicle control.

-

Heating Profile: Heat the cell lysates or intact cells across a range of temperatures.

-

Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Western Blotting: Analyze the amount of soluble OSBP remaining at each temperature by Western blotting.

-

Data Analysis: The binding of the inhibitor stabilizes OSBP, leading to a shift in its melting curve to a higher temperature. Plot the amount of soluble OSBP as a function of temperature to visualize this shift.

Lipid Transport Assay

This assay measures the ability of OSBP to transfer lipids between artificial membranes (liposomes) and the inhibitory effect of the test compound.

Methodology:

-

Liposome Preparation: Prepare two populations of liposomes: "donor" liposomes mimicking the ER, containing a fluorescently labeled lipid (e.g., NBD-cholesterol), and "acceptor" liposomes mimicking the Golgi.

-

Assay Setup: Mix the donor and acceptor liposomes in a fluorometer cuvette.

-

Initiation of Transport: Add purified OSBP to the liposome mixture to initiate lipid transfer.

-

Inhibitor Addition: To test for inhibition, pre-incubate OSBP with this compound before adding it to the liposomes, or add the inhibitor directly to the assay mixture.

-

Detection: Monitor the change in fluorescence over time. The transfer of the fluorescent lipid from the donor to the acceptor liposomes can be measured by changes in fluorescence intensity or FRET.

-

Data Analysis: Calculate the initial rate of lipid transfer and determine the percentage of inhibition at different inhibitor concentrations.

Conclusion

This compound is a valuable tool for studying the function of oxysterol-binding protein. Its potent inhibitory activity, demonstrated in fungal systems, suggests its potential as a lead compound for the development of novel therapeutics targeting OSBP in various diseases, including cancer and metabolic disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed mechanism of action and cellular effects of this compound and other OSBP inhibitors, paving the way for future discoveries in this exciting field of research.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. embopress.org [embopress.org]

- 3. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Oxathiapiprolin as a Potential Agent for the Control of Litchi Downy Blight Caused by Peronophythora litchii and the Study of Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Global effects of pharmacologic inhibition of OSBP in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plum Pox Virus 6K1 Protein Is Required for Viral Replication and Targets the Viral Replication Complex at the Early Stage of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxysterol-binding protein-1 (OSBP1) modulates processing and trafficking of the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral responses are shaped by heterogeneity in viral replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of Y18501: A Technical Guide for Researchers

Abstract

Y18501 is a novel oxysterol-binding protein (OSBP) inhibitor, structurally analogous to oxathiapiprolin. Primarily characterized for its potent fungicidal activity against oomycete pathogens, its mechanism of action holds significant implications for broader research in cellular biology and drug development. This technical guide provides an in-depth overview of the known biological activities of this compound, detailed experimental protocols for its investigation, and a discussion of its potential applications in mammalian systems based on the established role of its molecular target, OSBP.

Introduction: this compound, an Oxysterol-Binding Protein Inhibitor

This compound has been identified as a highly effective inhibitor of oxysterol-binding protein (OSBP). Its initial characterization has focused on its application in agriculture as a fungicide, demonstrating remarkable efficacy against devastating plant pathogens such as Pseudoperonospora cubensis and Phytophthora species. The molecular target of this compound, OSBP, is a highly conserved lipid transfer protein in eukaryotes, playing a critical role in the transport of sterols and phosphoinositides between the endoplasmic reticulum (ER) and the Golgi apparatus. This central role in lipid homeostasis and signaling makes OSBP a compelling target for therapeutic intervention in various human diseases, including cancer and viral infections. This guide aims to bridge the gap between the agricultural applications of this compound and its potential utility in biomedical research and drug discovery.

Mechanism of Action: Targeting the OSBP-Mediated Lipid Exchange

This compound exerts its biological effects by inhibiting the function of OSBP. In eukaryotes, OSBP is a key player at membrane contact sites, facilitating the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P) between the ER and the trans-Golgi network. This process is vital for maintaining the distinct lipid compositions of these organelles, which is crucial for a multitude of cellular functions including signal transduction and vesicular trafficking.

By binding to OSBP, this compound is presumed to disrupt this lipid exchange, leading to an accumulation of PI4P at the Golgi and a depletion of cholesterol. This disruption of lipid homeostasis can trigger a cascade of downstream effects, ultimately leading to cell death in susceptible organisms. The fungicidal action of this compound is a direct consequence of this mechanism. Given the conservation of OSBP across species, it is plausible that this compound could elicit similar effects in mammalian cells, a hypothesis that warrants further investigation.

Below is a diagram illustrating the OSBP-mediated lipid exchange cycle that is targeted by this compound.

Caption: OSBP-mediated cholesterol and PI4P exchange between the ER and Golgi.

Quantitative Biological Activity of this compound

The primary quantitative data available for this compound pertains to its potent fungicidal activity. The following tables summarize the reported half-maximal effective concentration (EC50) values against various oomycete pathogens.

| Pathogen Species | Common Name | EC50 (µg/mL) | Reference |

| Pseudoperonospora cubensis | Cucumber Downy Mildew | 0.001 - 11.785 | [1][2][3] |

| Phytophthora spp. | Various (e.g., late blight) | 0.0005 - 0.0046 | [4] |

Note: The wide range of EC50 values for P. cubensis indicates the emergence of resistant subpopulations in the field.[1][2][3]

Studies on resistance mechanisms have identified specific point mutations in the OSBP homolog, PscORP1, that confer resistance to this compound in P. cubensis.

| Gene | Mutation | Conferred Resistance to this compound | Reference |

| PscORP1 | G705V | Yes | [1] |

| PscORP1 | L798W | Yes | [1] |

| PscORP1 | I812F | Yes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound, both in its capacity as a fungicide and for its potential effects in mammalian cell systems.

Fungicidal Activity Assays

A general workflow for determining the fungicidal efficacy of this compound is depicted below.

Caption: General workflow for fungicide efficacy testing.

Protocol: Multi-well Plate Assay for EC50 Determination

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Fungal Culture: Culture the target oomycete pathogen on an appropriate solid or liquid medium to obtain a sufficient quantity of mycelia or spores for inoculation.

-

Assay Plate Preparation: To each well of a 96-well microtiter plate, add a specific volume of growth medium.

-

Serial Dilution: Perform a serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations. Include solvent-only control wells.

-

Inoculation: Inoculate each well with a standardized amount of fungal spores or a small mycelial plug.

-

Incubation: Incubate the plates at the optimal temperature and humidity for the specific pathogen for a defined period (e.g., 3-7 days).

-

Growth Measurement: Assess fungal growth in each well. This can be done visually, by measuring the diameter of the fungal colony, or quantitatively by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use a suitable statistical software to perform a dose-response analysis and determine the EC50 value.

Mammalian Cell-Based Assays

The following protocols are suggested for investigating the effects of this compound in mammalian cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol: Cholesterol Transport Assay

-

Cell Culture and Labeling: Culture mammalian cells on coverslips or in appropriate plates. Label the cellular cholesterol pool by incubating the cells with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or radiolabeled cholesterol for a defined period.

-

Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.

-

Microscopy or Scintillation Counting:

-

Microscopy: Fix the cells and visualize the subcellular localization of the fluorescently labeled cholesterol using fluorescence microscopy. Quantify the distribution of cholesterol between the ER and Golgi.

-

Scintillation Counting: For radiolabeled cholesterol, lyse the cells and separate the ER and Golgi fractions. Measure the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis: Compare the distribution of cholesterol in this compound-treated cells to that in control cells to determine if cholesterol transport has been inhibited.

Protocol: PI4P Turnover Assay

-

Cell Transfection: Transfect mammalian cells with a fluorescent biosensor for PI4P (e.g., a fusion protein of a PI4P-binding domain and a fluorescent protein).

-

Compound Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Live-Cell Imaging: Perform live-cell imaging using a confocal or fluorescence microscope to monitor the localization and intensity of the PI4P biosensor in real-time.

-

Data Analysis: Quantify the changes in the fluorescent signal at the Golgi apparatus over time to assess the effect of this compound on PI4P turnover. An accumulation of the biosensor at the Golgi would indicate an inhibition of PI4P hydrolysis, consistent with OSBP inhibition.

Potential Applications in Drug Development

The inhibition of OSBP presents a promising strategy for the development of novel therapeutics. Research into other OSBP inhibitors has revealed their potential in two key areas:

-

Anticancer Therapy: Some cancer cell lines exhibit a dependency on OSBP and its related proteins for survival and proliferation. OSBP inhibitors, such as OSW-1, have demonstrated potent cytotoxic effects against various cancer cell lines. Further investigation is warranted to determine if this compound shares this anticancer activity.

-

Antiviral Agents: Several viruses, including Hepatitis C virus and poliovirus, co-opt the function of OSBP to facilitate their replication. By inhibiting OSBP, it is possible to disrupt the viral life cycle. The potential of this compound as an antiviral agent should be explored.

Conclusion

This compound is a potent inhibitor of oxysterol-binding protein with well-established fungicidal activity. Its specific mechanism of action, targeting a highly conserved protein crucial for lipid homeostasis, suggests that its biological activities may extend beyond the agricultural field. This guide provides a framework for researchers to investigate the effects of this compound in mammalian systems, with the potential to uncover novel therapeutic applications in oncology and virology. The provided protocols offer a starting point for a comprehensive evaluation of this promising compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

Technical Guide: Inhibitory Effects of Y18501 on Phytophthora spp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of the novel oxysterol-binding protein inhibitor (OSBPI), Y18501, against oomycete pathogens of the genus Phytophthora. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Introduction to this compound

This compound is a promising fungicide with a structure similar to oxathiapiprolin. It demonstrates potent inhibitory activity against various Phytophthora species, which are responsible for devastating diseases in a wide range of crops. The primary molecular target of this compound is the oxysterol-binding protein (OSBP), a component crucial for lipid homeostasis and intracellular trafficking within the pathogen.

Quantitative Inhibitory Activity

This compound exhibits strong efficacy against Phytophthora spp., as demonstrated by its low effective concentration (EC50) values. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Organism | Assay Type | EC50 (µg/mL) | Reference |

| Phytophthora spp. | Mycelial Growth Inhibition | 0.0005 - 0.0046 | [1][2] |

| Pseudoperonospora cubensis | Mycelial Growth Inhibition | 0.0005 - 0.0046 | [1][2] |

Mechanism of Action: OSBP Inhibition

This compound functions by inhibiting the oxysterol-binding protein (OSBP) in oomycetes. OSBPs are lipid transfer proteins that play a critical role in intracellular lipid transport and signaling. The inhibition of OSBP disrupts essential cellular processes, leading to the cessation of growth and eventual death of the pathogen.

Caption: Proposed mechanism of action of this compound through the inhibition of OSBP.

While the direct target is known, the precise downstream signaling pathways in Phytophthora affected by OSBP inhibition remain an active area of research. The disruption of lipid transport likely impacts membrane integrity, vesicle trafficking, and the synthesis of essential signaling molecules.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound against Phytophthora spp.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the vegetative growth of Phytophthora.

1. Culture Preparation:

-

Culture the desired Phytophthora species on a suitable medium, such as V8 juice agar or cornmeal agar, at 20-25°C in the dark.

2. Fungicide Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

3. Assay Plate Preparation:

-

Amend the molten agar medium with the different concentrations of this compound. The final solvent concentration should be consistent across all plates and not exceed a level that affects fungal growth (typically ≤1%).

-

Pour the amended agar into Petri dishes. Include a solvent-only control and a no-treatment control.

4. Inoculation:

-

From the margin of an actively growing Phytophthora culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

-

Place one mycelial plug in the center of each prepared agar plate.

5. Incubation and Data Collection:

-

Incubate the plates at 20-25°C in the dark.

-

Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

Zoospore Production and Germination Inhibition Assay

This protocol assesses the impact of this compound on the asexual reproductive stage of Phytophthora.

1. Zoospore Production:

-

Grow the Phytophthora isolate on a suitable solid medium for several days.

-

Flood the plates with sterile, cold (4°C) distilled water or a specific salt solution to induce sporangia formation. Incubate under light at room temperature for 2-4 days.

-

Induce zoospore release by replacing the water with fresh, cold sterile distilled water and incubating at 4°C for approximately 30 minutes, followed by a return to room temperature.

-

Collect the zoospore suspension and adjust the concentration using a hemocytometer.

2. Germination Assay:

-

Prepare a range of this compound concentrations in a suitable liquid medium or water agar.

-

Add a known concentration of zoospores (e.g., 1 x 104 zoospores/mL) to each this compound solution.

-

Incubate the mixtures at room temperature for a set period (e.g., 6-24 hours).

-

Observe a minimum of 100 zoospores per replicate under a microscope to determine the percentage of germination. A zoospore is considered germinated if the germ tube is at least twice the diameter of the cyst.

-

Calculate the percentage of germination inhibition and the EC50 value.

In Vivo Plant Protection Assay (Detached Leaf Assay)

This assay evaluates the protective and curative activity of this compound on host tissue.

1. Plant Material:

-

Grow susceptible host plants (e.g., tomato, potato) under controlled greenhouse conditions.

-

Select healthy, fully expanded leaves for the assay.

2. Fungicide Application:

-

Protective Assay: Apply this compound solutions of varying concentrations to the leaf surface and allow them to dry.

-

Curative Assay: Inoculate the leaves with Phytophthora zoospores first, and then apply the this compound solutions at a specified time post-inoculation (e.g., 24 hours).

3. Inoculation:

-

Place droplets of a calibrated zoospore suspension onto the treated (protective) or untreated (curative) leaf surfaces.

-

Place the leaves in a humid chamber to maintain high humidity, which is conducive to infection.

4. Incubation and Disease Assessment:

-

Incubate the leaves at an appropriate temperature and light regime for 5-7 days.

-

Assess disease severity by measuring the lesion diameter or the percentage of the leaf area showing symptoms.

-

Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive evaluation of this compound's efficacy against Phytophthora spp.

Caption: General experimental workflow for evaluating the anti-Phytophthora activity of this compound.

Future Research and Signaling Pathway Elucidation

Further investigation is required to fully understand the downstream consequences of OSBP inhibition by this compound in Phytophthora. Key areas of future research should focus on how this inhibition affects specific signaling pathways crucial for pathogenesis.

Caption: Hypothetical downstream effects of this compound-mediated OSBP inhibition in Phytophthora.

This diagram illustrates potential, yet unconfirmed, downstream effects that warrant further investigation. Elucidating these pathways will provide a more complete understanding of this compound's mode of action and may reveal new targets for fungicide development.

References

The Structure-Activity Relationship of Y18501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Y18501, a novel oxysterol-binding protein inhibitor (OSBPI). The information presented herein is intended to support further research and development efforts in the field of antifungal agent design.

Introduction to this compound

This compound is a recently identified small molecule inhibitor of oxysterol-binding protein (OSBP) with potent activity against oomycete pathogens, including various Phytophthora species and Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1] Its mechanism of action, targeting a crucial lipid transport protein, represents a promising avenue for the development of new fungicides. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its efficacy, overcoming potential resistance, and designing next-generation OSBP inhibitors.

Core Structure and Mechanism of Action

This compound shares a similar chemical scaffold with oxathiapiprolin, another potent OSBP inhibitor.[1] While the exact chemical structure of this compound is not publicly disclosed in the reviewed literature, its mechanism of action revolves around the inhibition of the PscORP1 protein in Ps. cubensis. This inhibition disrupts essential cellular processes, leading to a strong inhibitory effect on the pathogen's life cycle, particularly sporangiophore production, sporangial production, mycelium extension, and germ tube elongation.[1]

Signaling Pathway of OSBP Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of OSBP disrupts lipid homeostasis and vesicle transport between the endoplasmic reticulum and the Golgi apparatus, ultimately leading to cell death.

References

Y18501: A Novel Oxysterol-Binding Protein Inhibitor for the Control of Pseudoperonospora cubensis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel fungicide Y18501 and its potent inhibitory activity against the oomycete pathogen Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. This compound is distinguished by its mechanism of action as an oxysterol-binding protein inhibitor (OSBPI), a class of fungicides with a unique mode of action. This document details the quantitative efficacy of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound and its Target

Pseudoperonospora cubensis is a devastating pathogen of cucurbits, causing significant economic losses worldwide. The rapid life cycle and airborne dispersal of this obligate biotroph make its control challenging. This compound has emerged as a highly effective solution, demonstrating strong inhibitory activity against various developmental stages of P. cubensis. It has a similar structure to oxathiapiprolin and functions by targeting the oxysterol-binding protein (OSBP), a crucial component in lipid metabolism and membrane trafficking within the pathogen.

Quantitative Efficacy of this compound

This compound has demonstrated potent and broad-spectrum activity against P. cubensis. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Efficacy of this compound against Pseudoperonospora cubensis Isolates

| Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |

| 159 | 0.001 - 11.785 | Not Reported | [1] |

| Not Specified | 0.0005 - 0.0046 | Not Reported |

Table 2: Inhibitory Effects of this compound on Different Developmental Stages of Pseudoperonospora cubensis

| Developmental Stage | Level of Inhibition | Reference |

| Sporangiophore Production | Strong | |

| Sporangial Production | Strong | |

| Mycelium Extension | Strong | |

| Germ Tube Elongation | Strong | |

| Zoospore Release | Effective |

Mechanism of Action: Oxysterol-Binding Protein Inhibition

This compound's mode of action is the inhibition of an oxysterol-binding protein (OSBP) homolog in P. cubensis. OSBPs are involved in the transport of lipids, such as sterols and phospholipids, between membranes. By inhibiting this protein, this compound disrupts essential cellular processes, including membrane function, signaling pathways, and the formation of complex lipids necessary for the pathogen's survival and growth.

Figure 1: Proposed mechanism of action of this compound as an OSBP inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against Pseudoperonospora cubensis.

In Vitro Bioassay: Detached Leaf Assay

This assay is used to determine the fungicide sensitivity of P. cubensis isolates to this compound.

Materials:

-

Susceptible cucumber plants (e.g., 'Vlasstar') at the 3-4 leaf stage.

-

This compound technical grade or formulated product.

-

Sterile distilled water.

-

Tween 20 or similar surfactant.

-

Petri dishes (100 mm).

-

Sterile filter paper.

-

Pseudoperonospora cubensis sporangia suspension.

-

Hemocytometer.

-

Growth chamber with controlled temperature, light, and humidity.

Procedure:

-

Preparation of Fungicide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to achieve the desired test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).

-

Leaf Disc Preparation: Detach healthy, fully expanded cucumber leaves. Use a cork borer (1.5-2.0 cm diameter) to cut leaf discs, avoiding the midrib.

-

Fungicide Treatment: Place the leaf discs abaxial (lower) side up on filter paper moistened with sterile distilled water in Petri dishes. Apply a 20 µL droplet of each this compound dilution to the center of each leaf disc. A control group should be treated with sterile distilled water and surfactant only. Allow the droplets to dry in a laminar flow hood.

-

Inoculation: Prepare a sporangial suspension of P. cubensis in sterile distilled water and adjust the concentration to 1 x 10^5 sporangia/mL using a hemocytometer. Apply a 20 µL droplet of the sporangial suspension to the center of each leaf disc, on top of the dried fungicide spot.

-

Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 20°C with a 12-hour photoperiod for 7-10 days.

-

Disease Assessment: Assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by sporulation. The EC50 value (the concentration of fungicide that inhibits 50% of disease development compared to the control) can then be calculated using probit analysis.

Figure 2: Experimental workflow for the in vitro detached leaf assay.

Inhibition of Sporangial Production and Germination Assay

This assay evaluates the effect of this compound on the production and germination of P. cubensis sporangia.

Materials:

-

Cucumber leaves with fresh sporulating lesions of P. cubensis.

-

This compound solutions at various concentrations.

-

Microscope slides with concavities.

-

Humid chamber.

-

Microscope.

Procedure:

-

Sporangial Production: Spray cucumber plants with different concentrations of this compound and then inoculate with P. cubensis. After incubation, wash the leaves with a known volume of water and count the number of sporangia to determine the inhibition of sporangial production.

-

Sporangial Germination: Prepare a sporangial suspension as described in 4.1. Mix the suspension with equal volumes of this compound solutions at various concentrations. Place a droplet of the mixture on a concavity slide and incubate in a humid chamber at 20°C for 2-4 hours. Observe under a microscope and count the number of germinated and non-germinated sporangia to calculate the percentage of germination inhibition.

Mycelial Growth Inhibition Assay

As P. cubensis is an obligate biotroph, a standard mycelial growth assay on artificial media is not possible. Mycelial growth inhibition is typically observed through the detached leaf assay by measuring lesion size or the extent of mycelial extension from the inoculation point.

In Vivo Efficacy Trial: Field Trial

Field trials are essential to evaluate the performance of this compound under real-world conditions.

Materials and Design:

-

Experimental Setup: Randomized complete block design with at least four replications.[2]

-

Plot Size: Single raised beds, for example, 14-ft long with 5-ft fallow borders.[2]

-

Planting: Direct seeding of a susceptible cucumber variety.[2]

-

Treatments: this compound applied at different rates and application intervals, compared to a non-treated control and a standard fungicide.

-

Application: Use a CO2-pressurized backpack sprayer to ensure uniform coverage.[2]

Procedure:

-

Fungicide Application: Begin applications before or at the first sign of disease and continue at regular intervals (e.g., 7-10 days).

-

Disease Assessment: Weekly assess the disease severity using a rating scale (e.g., percentage of leaf area affected).

-

Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize the disease development over time. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different treatments.[2]

-

Yield Assessment: At the end of the trial, harvest the cucumbers and measure the marketable yield for each plot.[2]

Inhibition of Pseudoperonospora cubensis Life Cycle

This compound effectively inhibits multiple stages of the P. cubensis life cycle, providing both protective and curative activity.

Figure 3: Key stages of the P. cubensis life cycle inhibited by this compound.

Resistance Management

As with any single-site fungicide, there is a risk of resistance development to this compound. Studies have shown that resistance can emerge in P. cubensis populations with repeated use.[1] Point mutations (G705V, L798W, and I812F) in the PscORP1 gene have been identified to confer resistance.[1] A positive cross-resistance between this compound and oxathiapiprolin has also been observed.[1]

To ensure the long-term efficacy of this compound, it is crucial to implement a robust resistance management strategy, including:

-

Tank-mixing with a multi-site fungicide.

-

Alternating with fungicides that have different modes of action.

-

Adhering to the recommended application rates and intervals.

-

Monitoring P. cubensis populations for shifts in sensitivity to this compound.

Conclusion

This compound is a highly effective fungicide for the control of cucumber downy mildew caused by Pseudoperonospora cubensis. Its novel mode of action as an oxysterol-binding protein inhibitor provides a valuable tool for disease management, particularly in rotation programs aimed at mitigating fungicide resistance. The data presented in this guide demonstrate its potent activity against multiple life stages of the pathogen. For sustained efficacy, it is imperative that this compound is used judiciously as part of an integrated pest management program that incorporates sound resistance management principles.

References

Preliminary studies on the efficacy of Y18501.

A Preliminary Technical Guide on the Efficacy of Y18501, a Novel Oxysterol-Binding Protein Inhibitor

This technical guide provides a summary of preliminary efficacy studies on this compound, a novel oxysterol-binding protein inhibitor (OSBPI). The data presented herein is primarily derived from studies on its activity against Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through the determination of the half-maximal effective concentration (EC50) against various isolates of Pseudoperonospora cubensis. These findings are crucial for understanding the compound's potency and the spectrum of its activity.

Table 1: Sensitivity of Pseudoperonospora cubensis Isolates to this compound

| Number of Isolates | EC50 Range (μg/mL) |

| 159 | 0.001 to 11.785[1] |

Note: The wide range in EC50 values suggests the presence of subpopulations with varying sensitivity to this compound, including some with reduced susceptibility.

Experimental Protocols

The following outlines the general methodologies employed in the preliminary efficacy and resistance studies of this compound.

Determination of EC50 Values

The sensitivity of Pseudoperonospora cubensis isolates to this compound was determined using established fungicide sensitivity testing methods. A range of this compound concentrations were used to treat the isolates, and the concentration that inhibited 50% of the fungal growth (EC50) was calculated. This provides a quantitative measure of the compound's efficacy.

Fungicide Adaptation and Resistance Studies

To assess the risk of resistance development, this compound-resistant mutants were generated through a process of fungicide adaptation. This involved exposing parental isolates to progressively higher concentrations of this compound over time. The fitness of the resulting resistant mutants was then compared to the original, sensitive isolates.

Cross-Resistance Analysis

The potential for cross-resistance between this compound and other fungicides, such as oxathiapiprolin, was evaluated. This was achieved by testing the sensitivity of this compound-resistant isolates to other compounds to determine if resistance to this compound confers resistance to other fungicides with similar or different mechanisms of action.

Molecular Docking and Dynamics Simulations

To elucidate the molecular basis of resistance, computational methods were employed. Molecular docking and molecular dynamics simulations were used to investigate the interaction between this compound and its target protein, PscORP1. These simulations helped to validate that specific amino acid substitutions (G705V, L798W, and I812F) in PscORP1 can confer resistance to this compound.[1]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as an inhibitor of the oxysterol-binding protein (OSBP).

Caption: Mechanism of this compound as an OSBP inhibitor.

Experimental Workflow

The diagram below outlines the workflow for the resistance risk assessment of this compound in Pseudoperonospora cubensis.

Caption: Experimental workflow for this compound resistance assessment.

References

Y18501: A Technical Guide on its Impact Against Oomycete Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, or water molds, are a group of filamentous protists that include some of the most destructive plant pathogens known to agriculture. Causing diseases such as late blight of potato and downy mildew of cucurbits, these organisms result in significant economic losses worldwide. The development of effective oomicides is therefore crucial for global food security. Y18501 is a novel fungicide that has demonstrated significant promise in controlling oomycete pathogens. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, efficacy, and the development of resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new anti-oomycete agents.

Mechanism of Action

This compound is classified as an oxysterol-binding protein inhibitor (OSBPI)[1][2]. Its mode of action is similar to that of oxathiapiprolin, another potent oomicide[1][2]. The target of this compound is the oxysterol-binding protein (OSBP), a component of the OSBP-related protein (ORP) family. In oomycetes, these proteins are essential for various cellular processes, including signal transduction, vesicle transport, and lipid metabolism. By binding to and inhibiting the function of OSBP, this compound disrupts these vital cellular pathways, ultimately leading to the death of the pathogen.

The specific molecular interactions between this compound and the oomycete OSBP are crucial for its inhibitory activity. The binding of this compound to the protein likely prevents the conformational changes necessary for its function in lipid transport and signaling, thereby halting pathogen growth and development.

Caption: Mechanism of action of this compound against oomycete pathogens.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified against several oomycete pathogens, with a significant amount of data available for Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against various Oomycete Pathogens

| Pathogen Species | EC50 Range (µg/mL) | Reference(s) |

| Phytophthora spp. | 0.0005 - 0.0046 | [1] |

| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1] |

Table 2: Sensitivity of Pseudoperonospora cubensis Field Isolates to this compound

| Number of Isolates | EC50 Range (µg/mL) | Key Finding | Reference(s) |

| 159 | 0.001 - 11.785 | Indicates the emergence of a resistant subpopulation in the field. | [1][2] |

Resistance to this compound

The emergence of resistance is a significant concern for the long-term efficacy of any fungicide. Studies have shown that resistance to this compound can develop in Pseudoperonospora cubensis populations.

Mechanism of Resistance

Resistance to this compound in Ps. cubensis has been linked to specific point mutations in the gene encoding the target protein, designated as PscORP1[2]. These mutations alter the amino acid sequence of the oxysterol-binding protein, likely reducing the binding affinity of this compound and thereby diminishing its inhibitory effect.

The identified amino acid substitutions that confer resistance are:

-

G705V (Glycine to Valine at position 705)[2]

-

L798W (Leucine to Tryptophan at position 798)[2]

-

I812F (Isoleucine to Phenylalanine at position 812)[2]

The presence of these mutations has been validated through molecular docking and molecular dynamics simulations, which provide a computational model of how these changes affect the interaction between the fungicide and its target protein[2]. A positive cross-resistance between this compound and oxathiapiprolin has also been observed, which is expected given their similar mechanism of action[2].

Caption: Signaling pathway illustrating the mechanism of resistance to this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the impact of this compound on oomycete pathogens.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This protocol is designed to determine the concentration of this compound that inhibits 50% of the pathogen's growth (EC50).

-

Pathogen Culture: Pseudoperonospora cubensis is an obligate biotroph and must be maintained on living host tissue. Cultures can be propagated on susceptible cucumber seedlings (e.g., cultivar 'Vlaspik') in a controlled environment.

-

Inoculum Preparation: Sporangia are harvested from infected leaves by washing with sterile distilled water. The concentration of the sporangial suspension is adjusted using a hemocytometer to a standard concentration (e.g., 1 x 10^5 sporangia/mL).

-

Assay Plates: 96-well microtiter plates are typically used for high-throughput screening. Each well contains a suitable growth medium for the pathogen (e.g., clarified V8 juice broth) amended with a serial dilution of this compound. A solvent control (e.g., DMSO) is also included.

-

Inoculation and Incubation: Each well is inoculated with a standardized volume of the sporangial suspension. The plates are then incubated under controlled conditions (e.g., 20°C, in the dark) for a period sufficient for growth in the control wells (typically 3-7 days).

-

Data Collection: Pathogen growth can be assessed visually or quantified using a spectrophotometer to measure optical density at 600 nm.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the solvent control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve using appropriate statistical software.

Detached Leaf Assay

This method assesses the protective and curative activity of this compound on host tissue.

-

Plant Material: Healthy, young, fully expanded leaves are detached from susceptible cucumber plants.

-

Assay Setup: The petioles of the detached leaves are inserted into water agar or moist filter paper in a petri dish or sealed container to maintain turgor.

-

Fungicide Application:

-

Protective Activity: The adaxial (upper) surface of the leaves is treated with different concentrations of this compound. After the treatment has dried, the leaves are inoculated with a standardized sporangial suspension of Ps. cubensis.

-

Curative Activity: The leaves are first inoculated with the pathogen. After a set incubation period (e.g., 24 hours), the leaves are treated with this compound.

-

-

Incubation: The treated and inoculated leaves are incubated in a humid chamber with a defined photoperiod and temperature (e.g., 12-hour photoperiod at 20°C) for 5-7 days.

-

Disease Assessment: Disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area covered by lesions. Sporulation can also be quantified by washing the leaves and counting the sporangia.

Greenhouse Efficacy Trials

These trials evaluate the performance of this compound under more realistic growing conditions.

-

Plant Cultivation: Susceptible cucumber plants are grown in pots in a greenhouse under standard conditions.

-

Experimental Design: A randomized complete block design is typically used with multiple replicate plants for each treatment.

-

Treatments: Plants are sprayed with different concentrations of this compound. A non-treated control and a standard commercial fungicide are usually included for comparison.

-

Inoculation: After the fungicide application has dried, plants are artificially inoculated with a sporangial suspension of Ps. cubensis. The plants are then kept in a high-humidity environment to promote infection.

-

Disease Evaluation: Disease severity is periodically assessed over several weeks by rating the percentage of leaf area affected by downy mildew. The Area Under the Disease Progress Curve (AUDPC) can be calculated to summarize the overall disease development.

-

Yield Assessment: At the end of the trial, fruit yield and quality may also be measured to determine the impact of the treatments on crop production.

Caption: A generalized workflow for testing the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of oomycete pathogens with a specific mode of action targeting the oxysterol-binding protein. Its high intrinsic activity, particularly against Pseudoperonospora cubensis, makes it a valuable tool for the management of downy mildew and potentially other oomycete-incited diseases. However, the demonstrated potential for the development of resistance through target-site mutations underscores the importance of implementing robust resistance management strategies. This includes alternating this compound with fungicides that have different modes of action and utilizing it within an integrated pest management (IPM) framework. Further research into the fitness of resistant mutants and the development of molecular diagnostics to rapidly detect resistance-conferring mutations in field populations will be crucial for the sustainable use of this promising oomicide.

References

In-depth Technical Guide: The Discovery and Development of Y18501, a Novel Oxysterol-Binding Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y18501 is a novel, second-generation oxysterol-binding protein inhibitor (OSBPI) developed by Shenyang Sinochem Agrochemicals R&D Co., Ltd. as a potent fungicide for the control of oomycete pathogens. Structurally analogous to oxathiapiprolin, this compound exhibits exceptional efficacy against a range of destructive plant diseases, including downy mildew and late blight. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its fungicidal potency against key pathogens.

Discovery and Development

The discovery of this compound is rooted in the success of the first-generation OSBPI, oxathiapiprolin. Recognizing the novel mode of action and high efficacy of this chemical class, researchers at Shenyang Sinochem Agrochemicals R&D Co., Ltd. initiated a lead optimization program to identify new analogues with potentially improved properties, such as enhanced potency, a broader activity spectrum, or a different resistance profile.

While the specific lead compound and the detailed structure-activity relationship (SAR) studies for this compound have not been publicly disclosed in detail, the development of such compounds typically involves the synthesis and screening of a library of analogues with modifications to the core piperidinyl thiazole isoxazoline scaffold. The selection of this compound as a development candidate was likely based on its superior performance in in vitro and in vivo screening assays against key oomycete pathogens.

Mechanism of Action

This compound targets the oxysterol-binding protein (OSBP), a critical component of intracellular lipid transport and signaling in eukaryotic cells.[1][2][3] OSBPs are involved in the non-vesicular transport of sterols and other lipids between the endoplasmic reticulum and other cellular membranes, such as the Golgi apparatus. This process is essential for maintaining membrane homeostasis, lipid metabolism, and the proper functioning of signaling pathways.

By inhibiting OSBP, this compound disrupts these vital cellular processes in oomycetes, leading to a cessation of growth and eventual cell death. This targeted mode of action is distinct from many other classes of fungicides, making this compound a valuable tool for resistance management programs.

Biological Activity

This compound has demonstrated high intrinsic activity against a variety of economically important oomycete pathogens. Its efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro.

| Pathogen | Common Disease | EC50 (µg/mL) | Reference |

| Pseudoperonospora cubensis | Cucumber Downy Mildew | 0.001 - 11.785 | [2] |

| Phytophthora spp. | Various Blights | 0.0005 - 0.0046 | [1][3] |

Note: The wide range of EC50 values for Pseudoperonospora cubensis reflects the emergence of resistant subpopulations in the field.[2]

Resistance

As with many single-site fungicides, the development of resistance is a concern for the long-term efficacy of this compound. Studies have identified specific point mutations in the gene encoding the target protein, PscORP1 in Pseudoperonospora cubensis, that confer resistance to this compound. These mutations, such as G705V, L798W, and I812F, likely alter the binding site of the fungicide, reducing its inhibitory activity. A positive cross-resistance between this compound and oxathiapiprolin has also been observed.[2]

Experimental Protocols

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound from Shenyang Sinochem Agrochemicals R&D Co., Ltd. is not publicly available, the general synthesis of structurally related piperidinyl thiazole isoxazoline fungicides involves a multi-step process. The following is a representative, generalized synthesis scheme based on the known chemistry of this class of compounds.

General Procedure:

-

Synthesis of the Piperidinyl Thiazole Intermediate: A suitably substituted piperidine derivative is coupled with a functionalized thiazole moiety. This is often achieved through a nucleophilic substitution or a cross-coupling reaction.

-

Formation of the Isoxazoline Ring: The piperidinyl thiazole intermediate is then reacted with a precursor that forms the isoxazoline ring. This is typically a cyclization reaction involving a hydroxylamine or a similar reagent.

-

Purification: The final product, this compound, is purified using standard laboratory techniques such as column chromatography, recrystallization, and/or high-performance liquid chromatography (HPLC).

Characterization of the final compound and intermediates would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This protocol describes a common method for determining the EC50 value of a fungicide against a mycelial-growing oomycete.

Materials:

-

Pure culture of the target oomycete (e.g., Phytophthora infestans)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO)

-

Sterile petri dishes

-

Sterile distilled water

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare a series of dilutions of the this compound stock solution.

-

Autoclave the growth medium and cool it to 45-50 °C.

-

Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with the solvent (DMSO) only.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an active oomycete culture, take a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 18-22 °C for P. infestans).

-

-

Data Collection and Analysis:

-

After a set incubation period (e.g., 5-7 days), when the mycelial growth in the control plates has reached a significant diameter, measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Use probit analysis or other suitable statistical software to calculate the EC50 value.

-

Conclusion

This compound represents a significant advancement in the development of fungicides for the control of oomycete pathogens. Its novel mode of action, high intrinsic activity, and distinct chemical structure make it a valuable tool for modern agriculture. However, the emergence of resistance highlights the importance of responsible stewardship and integrated pest management practices to ensure the long-term effectiveness of this important class of fungicides. Further research into the precise binding interactions of this compound with OSBP and the mechanisms of resistance will be crucial for the development of future generations of OSBPIs.

References

Methodological & Application

Protocol for Y18501 application in laboratory settings.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) demonstrating potent and specific activity against oomycetes, a group of destructive plant pathogens.[1][2][3] Belonging to the piperidinyl-thiazole-isoxazoline class of fungicides, this compound targets an oxysterol-binding protein (OSBP) homologue.[1][2][4] OSBPs are crucial for lipid homeostasis, vesicle trafficking, and signal transduction in eukaryotic cells.[5][6][7] By inhibiting this protein, this compound disrupts essential cellular processes, leading to the inhibition of mycelial growth, sporangial production, and zoospore release in susceptible oomycetes.[2][3] These application notes provide detailed protocols for the in vitro assessment of this compound efficacy, along with a summary of its quantitative data and an overview of the relevant signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified against various isolates of Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. The half-maximal effective concentration (EC50) values demonstrate a high degree of inhibitory activity.

| Organism | No. of Isolates | EC50 Range (µg/mL) | Reference |

| Pseudoperonospora cubensis | 159 | 0.001 - 11.785 | [1] |

| Phytophthora spp. and Pseudoperonospora cubensis | Not Specified | 0.0005 - 0.0046 | [2][3] |

Note: The wide range of EC50 values observed in the larger study of P. cubensis isolates suggests the emergence of resistant subpopulations in the field.[1] A positive cross-resistance has been observed between this compound and oxathiapiprolin.[1]

Signaling Pathway

Oxysterol-binding proteins (OSBPs) are key players in intracellular lipid transport and signaling. They are known to function at membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, facilitating the exchange of sterols and phosphoinositides.[6][8] This lipid exchange is critical for maintaining membrane composition and function. In mammalian cells, OSBP acts as a sterol sensor that can modulate signaling pathways. For instance, OSBP can act as a scaffold for protein phosphatases that regulate the extracellular signal-regulated kinase (ERK) signaling pathway.[5] this compound, by inhibiting the OSBP homologue, disrupts these vital functions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OSBPI Fungicides | FRAC [frac.info]

- 5. The Diverse Functions of Oxysterol-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bridging the molecular and biological functions of the oxysterol-binding protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterol-binding protein - Wikipedia [en.wikipedia.org]

- 8. molbiolcell.org [molbiolcell.org]

Application Notes and Protocols for Y18501 in In Vitro Fungal Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y18501 is a novel oxysterol-binding protein (OSBP) inhibitor, sharing structural similarities with oxathiapiprolin. Oxysterol-binding proteins are pivotal in the non-vesicular transport of sterols and other lipids between organelle membranes, playing a crucial role in maintaining lipid homeostasis, membrane integrity, and cellular signaling. By inhibiting OSBP, this compound disrupts these essential processes, leading to fungal cell death. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vitro fungal inhibition assays, designed to assist researchers in the evaluation of its antifungal efficacy.

Mechanism of Action

This compound targets and inhibits oxysterol-binding protein (OSBP) in fungal cells. OSBPs are lipid transfer proteins that are crucial for the transport of sterols, such as ergosterol in fungi, and phospholipids between the endoplasmic reticulum and other cellular membranes, like the Golgi apparatus and the plasma membrane. This transport is vital for maintaining the structural integrity and fluidity of cellular membranes, as well as for various signaling pathways.

The inhibition of OSBP by this compound is thought to disrupt the proper distribution of ergosterol within the fungal cell. Ergosterol is a critical component of the fungal cell membrane, and its correct localization is essential for the function of membrane-bound enzymes and for cell signaling. The disruption of ergosterol transport can lead to its accumulation in some cellular compartments and depletion in others, ultimately compromising cell membrane function, inhibiting cell growth, and leading to cell death.

Data Presentation

The following table summarizes the in vitro antifungal activity of oxathiapiprolin, a close structural analog of this compound, against various oomycete plant pathogens. While specific data for this compound against a broad range of fungi is still emerging, the data for oxathiapiprolin provides a strong indication of the potential spectrum and potency of this class of inhibitors.

| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | Reference |

| Phytophthora capsici | 3.10 x 10⁻⁴ (mycelial development) | - | [1] |

| Pseudoperonospora cubensis | 5.17 x 10⁻⁴ (sporangial production) | - | [1] |

| Phytophthora infestans | - | 0.00001 - 10 (preventive) | [2] |

| Phytophthora infestans | - | 0.00001 - 10 (curative) | [2] |

| Phytophthora spp. | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |

| Peronophythora litchii | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |

| Plasmopara viticola | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |

| Pseudoperonospora parasitica | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |

| Pythium ultimum | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be modified for yeasts.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile distilled water

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For filamentous fungi, grow the isolates on potato dextrose agar (PDA) to induce sporulation.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and a hemocytometer.

-

For yeasts, grow the isolates in a suitable broth medium and adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range appropriate for the expected MIC.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at a suitable temperature (e.g., 35°C) for a duration appropriate for the fungal species being tested (typically 24-72 hours).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

-

Protocol 2: Agar Dilution Assay for MIC Determination

Materials:

-

This compound stock solution

-

Fungal isolates

-

Molten agar medium (e.g., PDA or Sabouraud Dextrose Agar)

-

Sterile petri dishes

Procedure:

-

Drug-Containing Agar Preparation:

-

Prepare a series of agar plates containing serial twofold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten agar just before pouring the plates.

-

Include control plates with no drug.

-

-

Inoculation:

-

Prepare a fungal inoculum as described in Protocol 1.

-

Spot a small volume (e.g., 1-10 µL) of the inoculum onto the surface of the agar plates.

-

-

Incubation:

-

Incubate the plates at a suitable temperature until growth is clearly visible in the control plates.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that prevents visible growth of the fungus on the agar.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Y18501 in the Control of Cucumber Downy Mildew (Pseudoperonospora cubensis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) demonstrating significant potential in the control of cucumber downy mildew, a destructive disease caused by the oomycete pathogen Pseudoperonospora cubensis.[1][2] Structurally similar to oxathiapiprolin, this compound exhibits potent inhibitory activity against various developmental stages of P. cubensis, making it a valuable tool for research and a promising candidate for novel fungicide development.[1][2] These notes provide detailed information on its application, efficacy, and the methodologies for its evaluation.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and control efficacy of this compound against P. cubensis.

Table 1: In Vitro Inhibitory Activity of this compound against Oomycete Pathogens

| Pathogen Species | EC₅₀ (μg/mL) |

| Phytophthora spp. | 0.0005 - 0.0046 |

| Pseudoperonospora cubensis | 0.0005 - 0.0046 |

EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.[1][2]

Table 2: Efficacy of this compound on Different Developmental Stages of Pseudoperonospora cubensis

| Developmental Stage | Efficacy |

| Sporangiophore Production | Effective Inhibition |

| Sporangial Production | Effective Inhibition |

| Mycelium Extension | Effective Inhibition |

| Germ Tube Elongation | Effective Inhibition |

Table 3: Protective and Curative Activities of this compound against Pseudoperonospora cubensis

| Activity Type | Efficacy |

| Protective | Excellent |

| Curative | Excellent |

Experimental Protocols

In Vitro Bioassay for EC₅₀ Determination

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of this compound on P. cubensis using an excised leaf disc assay.

Materials:

-

This compound technical grade

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Surfactant (e.g., Tween 80)

-

Five-leaf-stage cucumber plants

-

P. cubensis sporangial suspension

-

Sterile distilled water

-

Petri dishes

-

Filter paper

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sterile distilled water containing a surfactant to achieve the desired final concentrations.

-

Leaf Disc Preparation: Excise leaf discs from healthy, five-leaf-stage cucumber leaves.

-

Inoculation: Place the leaf discs on filter paper moistened with the respective this compound dilutions in Petri dishes. Inoculate each leaf disc with a droplet of P. cubensis sporangial suspension.

-